
Tofogliflozin
Descripción general
Descripción
Tofogliflozin es un inhibidor del cotransportador de sodio-glucosa tipo 2 (SGLT2) de molécula pequeña de administración oral. Ha sido desarrollado por Chugai Pharmaceutical en colaboración con Kowa y Sanofi para el tratamiento de la diabetes mellitus tipo 2. El compuesto funciona inhibiendo la reabsorción de glucosa en los riñones, lo que reduce los niveles de glucosa en sangre .
Mecanismo De Acción
Tofogliflozin ejerce sus efectos inhibiendo selectivamente el cotransportador de sodio-glucosa tipo 2 (SGLT2) en los túbulos proximales de los riñones. Esta inhibición reduce la reabsorción de glucosa, lo que lleva a una mayor excreción de glucosa en la orina y niveles más bajos de glucosa en sangre. La acción de this compound es independiente de la insulina, lo que lo hace adecuado para su uso en pacientes con diversos grados de resistencia a la insulina .
Análisis Bioquímico
Biochemical Properties
Tofogliflozin interacts with the SGLT2 protein, inhibiting its function and thereby reducing glucose reabsorption in the kidney . This interaction is crucial in the biochemical reaction that this compound induces, leading to increased urinary glucose excretion and improved hyperglycemia . It is metabolized by CYP2C18, 3A4/5, 4A11, and 4F3B .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways and gene expression . In particular, it has been shown to improve insulin resistance in skeletal muscle and accelerate lipolysis in adipose tissue .
Molecular Mechanism
This compound exerts its effects at the molecular level primarily through its inhibition of SGLT2. By binding to this transporter, it prevents the reabsorption of glucose in the kidney, leading to increased urinary glucose excretion . This can lead to improved glycemic control in individuals with type 2 diabetes .
Temporal Effects in Laboratory Settings
In a 48-week study, this compound was shown to improve liver injury in patients with metabolic associated fatty liver disease (MAFLD) by improving glucose metabolism and insulin resistance . Over time, this compound has been shown to reduce body weight gain and fat accumulation in diabetic and obese animal models .
Dosage Effects in Animal Models
In animal models, the effects of this compound have been shown to vary with different dosages . It has been demonstrated to attenuate body weight gain and fat accumulation in diabetic and obese animal models .
Metabolic Pathways
This compound is involved in the metabolic pathway of glucose reabsorption in the kidney. It interacts with the SGLT2 protein, inhibiting its function and thereby reducing glucose reabsorption . This leads to increased urinary glucose excretion and improved hyperglycemia .
Transport and Distribution
This compound is transported and distributed within cells and tissues via its interaction with the SGLT2 protein . By binding to this transporter, it prevents the reabsorption of glucose in the kidney, leading to increased urinary glucose excretion .
Subcellular Localization
The primary site of action for this compound is the SGLT2 protein, which is primarily located in the proximal tubules of the kidney . By inhibiting this transporter, this compound can effectively reduce glucose reabsorption and increase urinary glucose excretion .
Métodos De Preparación
Tofogliflozin se puede sintetizar mediante varios métodos. Un método común implica la reacción de 2,4-bromobencil alcohol con 2-metoxipropeno para formar un intermedio bis-bromo. Este intermedio se hace reaccionar luego con lactona de ácido 2,3,4,6-tetra-O-trimetilsilil-D-glucosa, seguido de condensación con 4-etilbenzaldehído. Los pasos finales incluyen reducción, protección y desprotección para producir this compound . Los métodos de producción industrial a menudo implican la compresión directa de this compound con aditivos para formar tabletas .
Análisis De Reacciones Químicas
Tofogliflozin experimenta diversas reacciones químicas, incluyendo oxidación, reducción y sustitución. Los reactivos comunes utilizados en estas reacciones incluyen agentes protectores y catalizadores. Por ejemplo, el paso de reducción en su síntesis implica el uso de agentes reductores para convertir los intermedios en el producto final . Los principales productos formados a partir de estas reacciones incluyen diferentes formas cristalinas de this compound, como el monohidrato y los cocristales con acetato de sodio o potasio .
Aplicaciones Científicas De Investigación
Type 2 Diabetes Management
Tofogliflozin is primarily indicated for managing type 2 diabetes. A three-year observational study involving 6,897 patients demonstrated that this compound significantly reduced glycated hemoglobin A1c levels by an average of 0.70% and body weight by approximately 2.95 kg over 24 months, with a low incidence of adverse drug reactions (11.25%) .
Cardiovascular Benefits
Recent studies suggest that this compound may improve cardiovascular outcomes in patients with type 2 diabetes. A study indicated that it could reduce sleep apnea severity, an important comorbidity in heart failure patients, by decreasing the apnea-hypopnea index from 43.2 to 35.3 events per hour after six months of treatment .
Weight Management
This compound has been shown to promote weight loss through mechanisms such as increased urinary glucose excretion and calorie loss. In animal models, it effectively reduced body fat without negatively impacting lean body mass or bone density .
Renal Protection
Emerging evidence suggests that this compound may offer renal protective effects in diabetic patients by improving renal function markers and reducing the progression of diabetic nephropathy .
Case Study 1: Long-term Efficacy
In a multicenter Phase 4 study over 52 weeks, this compound was evaluated as an add-on therapy to insulin in patients with suboptimal glycemic control. Results showed a significant reduction in mean HbA1c levels (-0.76%) and body weight (-1.52 kg) compared to placebo groups, with manageable safety profiles .
Case Study 2: Sleep Apnea
A clinical trial involving ten heart failure patients with type 2 diabetes and obstructive sleep apnea found that treatment with this compound significantly improved sleep apnea severity while also reducing body weight and hemoglobin A1c levels .
Safety Profile
The safety profile of this compound has been extensively studied. In the long-term post-marketing surveillance study (J-STEP/LT), no unprecedented adverse drug reactions were reported, confirming its tolerability over three years . Common adverse events included urinary tract infections and genital infections, typically associated with SGLT2 inhibitors.
Summary of Findings
Comparación Con Compuestos Similares
Tofogliflozin pertenece a la clase de inhibidores de SGLT2, que también incluye compuestos como dapagliflozin y canagliflozin. En comparación con estos compuestos, this compound exhibe una mayor selectividad para SGLT2, lo que da como resultado potentes efectos antidiabéticos con un riesgo reducido de hipoglucemia . Otros compuestos similares incluyen empagliflozin y ertugliflozin, que también se dirigen a SGLT2 pero pueden diferir en sus perfiles farmacocinéticos y perfiles de efectos secundarios .
Actividad Biológica
Tofogliflozin is a sodium/glucose cotransporter 2 (SGLT2) inhibitor, primarily developed for the management of type 2 diabetes mellitus (T2DM). This compound functions by promoting urinary glucose excretion (UGE), thereby improving glycemic control without relying on insulin. This article explores the biological activity of this compound, supported by clinical findings and case studies.
This compound inhibits SGLT2, a protein responsible for glucose reabsorption in the kidneys. By blocking this transporter, this compound facilitates the excretion of glucose in urine, leading to lower blood glucose levels. The inhibition of SGLT2 also has implications for weight management and metabolic health, as it can reduce body weight and improve lipid profiles.
Pharmacokinetics
This compound exhibits a rapid absorption profile following oral administration, with a half-life that supports once-daily dosing. Key pharmacokinetic parameters include:
- Absorption : Rapid oral absorption.
- Half-life : Approximately 21.5 hours.
- Volume of Distribution : 142.31 mL/kg.
- Clearance : 4.38 mL/kg/h.
These characteristics allow for sustained therapeutic effects throughout the day while minimizing the risk of hypoglycemia, a common concern with other antidiabetic medications .
Case Studies and Trials
- Phase 2/3 Study : A multicenter, randomized controlled trial involving 230 Japanese patients with T2DM demonstrated that this compound significantly reduced HbA1c levels compared to placebo:
- Long-term Safety Study : An ongoing post-marketing study (J-STEP/LT) assessed the long-term safety and effectiveness of this compound in real-world settings. Interim results after 12 months showed:
Biological Effects on Body Composition
Research involving diabetic animal models has shown that this compound influences body composition by reducing fat mass without affecting lean body mass. In studies on diet-induced obesity (DIO) rats:
- Body Weight Change : Significant reduction in body weight gain.
- Adipose Tissue Effects : Decreased size of adipocytes and reduced markers of inflammation in adipose tissue (CD14 and CD68) .
Summary of Findings
Propiedades
IUPAC Name |
(3S,3'R,4'S,5'S,6'R)-5-[(4-ethylphenyl)methyl]-6'-(hydroxymethyl)spiro[1H-2-benzofuran-3,2'-oxane]-3',4',5'-triol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26O6/c1-2-13-3-5-14(6-4-13)9-15-7-8-16-12-27-22(17(16)10-15)21(26)20(25)19(24)18(11-23)28-22/h3-8,10,18-21,23-26H,2,9,11-12H2,1H3/t18-,19-,20+,21-,22+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWVKUNOPTJGDOB-BDHVOXNPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)CC2=CC3=C(COC34C(C(C(C(O4)CO)O)O)O)C=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)CC2=CC3=C(CO[C@@]34[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)C=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90238097 | |
Record name | Tofogliflozin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90238097 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
386.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
903565-83-3 | |
Record name | Tofogliflozin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=903565-83-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tofogliflozin [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0903565833 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tofogliflozin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11824 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Tofogliflozin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90238097 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (1S,3'R,4'S,5'S,6'R)-6-(4-ethylbenzyl)-6'-(hydroxymethyl)-3',4',5',6'-tetrahydro-3H-spiro[2-benzofuran-1,2'-pyran]-3',4',5'-triol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.132.627 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TOFOGLIFLOZIN ANHYDROUS | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/554245W62T | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.